N-(2-Methoxyethyl)acetamide
Overview
Description
N-(2-Methoxyethyl)acetamide: is an organic compound with the molecular formula C5H11NO2. It is a derivative of acetamide, where the hydrogen atom of the amide group is replaced by a 2-methoxyethyl group. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Direct Amidation: One common method involves the reaction of acetic anhydride with 2-methoxyethylamine under controlled conditions. The reaction typically occurs at room temperature and yields N-(2-Methoxyethyl)acetamide as the primary product.
Acylation of Amines: Another method involves the acylation of 2-methoxyethylamine with acetic acid or its derivatives. This reaction can be catalyzed by various agents, including acid chlorides or anhydrides, and often requires a base such as pyridine to neutralize the by-products.
Industrial Production Methods: Industrial production of this compound often involves large-scale acylation processes using acetic anhydride and 2-methoxyethylamine. The reaction is typically carried out in a solvent such as toluene or dichloromethane to facilitate the separation and purification of the product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-(2-Methoxyethyl)acetamide can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide. These reactions often lead to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of primary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxyethyl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Bases: Pyridine, sodium hydroxide.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted amides depending on the nucleophile used.
Scientific Research Applications
Chemistry: N-(2-Methoxyethyl)acetamide is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in organic synthesis.
Biology: In biological research, this compound is used as a reagent in the study of enzyme mechanisms and protein interactions. It can also be employed in the synthesis of biologically active compounds.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of pharmaceuticals. It can be used as a precursor for the synthesis of drugs with specific therapeutic properties.
Industry: In the industrial sector, this compound is used in the production of polymers, resins, and other materials. Its chemical properties make it suitable for use in various manufacturing processes.
Mechanism of Action
The mechanism of action of N-(2-Methoxyethyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to changes in their activity or function. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
N-(2-Hydroxyethyl)acetamide: Similar in structure but with a hydroxyethyl group instead of a methoxyethyl group.
N-(2-Ethoxyethyl)acetamide: Contains an ethoxyethyl group, differing slightly in its chemical properties.
N-(2-Methylaminoethyl)acetamide: Features a methylaminoethyl group, which can influence its reactivity and applications.
Uniqueness: N-(2-Methoxyethyl)acetamide is unique due to its specific functional group, which imparts distinct chemical and physical properties. Its methoxyethyl group provides a balance of hydrophilicity and lipophilicity, making it versatile for various applications in research and industry.
Properties
IUPAC Name |
N-(2-methoxyethyl)acetamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2/c1-5(7)6-3-4-8-2/h3-4H2,1-2H3,(H,6,7) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFMJTCLDCCCFHE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCOC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80274707 | |
Record name | N-(2-METHOXYETHYL)ACETAMIDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80274707 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
117.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5417-42-5 | |
Record name | NSC7615 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7615 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-(2-METHOXYETHYL)ACETAMIDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80274707 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.